molecular formula C10H14N6O4 B12711371 2-Amino-N(sup 6)-hydroxy-2'-deoxyadenosine CAS No. 136494-33-2

2-Amino-N(sup 6)-hydroxy-2'-deoxyadenosine

Cat. No.: B12711371
CAS No.: 136494-33-2
M. Wt: 282.26 g/mol
InChI Key: CTXDCYOZLBRTSE-CUWOBHIPSA-N
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Description

2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine typically involves multi-step organic reactions. One common method involves the protection of the hydroxyl groups of deoxyadenosine, followed by selective amination and hydroxylation at the N6 position. The reaction conditions often include the use of protecting groups such as silyl ethers and reagents like ammonia or hydroxylamine under controlled temperatures and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. This compound can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. Molecular targets include DNA polymerases and other nucleic acid-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N(sup 6)-hydroxy-2’-deoxyadenosine is unique due to its specific hydroxylation at the N6 position, which imparts distinct chemical and biological properties. This modification allows for unique interactions with nucleic acids and proteins, making it a valuable tool in various research fields .

Properties

CAS No.

136494-33-2

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2R,3S,5R)-5-[(2E)-6-amino-2-hydroxyimino-5H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N6O4/c11-8-7-9(14-10(13-8)15-19)16(3-12-7)6-1-4(18)5(2-17)20-6/h3-7,17-19H,1-2H2,(H2,11,13,15)/t4-,5+,6+,7?/m0/s1

InChI Key

CTXDCYOZLBRTSE-CUWOBHIPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=N/C(=N/O)/N=C3N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC(=NO)N=C3N)CO)O

Origin of Product

United States

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